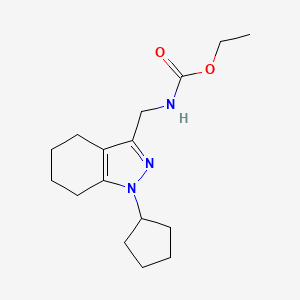

ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate

CAS No.: 1448054-58-7

Cat. No.: VC4206329

Molecular Formula: C16H25N3O2

Molecular Weight: 291.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448054-58-7 |

|---|---|

| Molecular Formula | C16H25N3O2 |

| Molecular Weight | 291.395 |

| IUPAC Name | ethyl N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C16H25N3O2/c1-2-21-16(20)17-11-14-13-9-5-6-10-15(13)19(18-14)12-7-3-4-8-12/h12H,2-11H2,1H3,(H,17,20) |

| Standard InChI Key | MWBPMBNJJMNKOI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a 4,5,6,7-tetrahydro-1H-indazole core, a bicyclic system comprising a fused pyrazole and partially saturated benzene ring . Key structural elements include:

-

Cyclopentyl group at N1: Enhances lipophilicity and steric bulk, potentially influencing target binding .

-

Carbamate moiety at C3: Introduced via a methylene linker, this group is hydrolytically labile and may serve as a prodrug motif or enzyme inhibitor .

Molecular Formula and Weight

Spectroscopic Signatures

-

NMR: Expected signals include cyclopentyl protons (δ 1.5–2.1 ppm), methylene carbamate protons (δ 3.3–4.1 ppm), and indazole aromatic protons (δ 6.8–7.5 ppm) .

-

IR: Strong absorption at ~1700 cm (C=O stretch of carbamate) .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of the tetrahydroindazole core:

-

Core Formation: Cyclocondensation of cyclohexenone derivatives with hydrazines .

-

N1 Cyclopentylation: Alkylation using cyclopentyl bromide under basic conditions .

-

C3 Carbamate Installation:

Example Protocol (Route B)

-

Starting Material: 4,5,6,7-Tetrahydro-1H-indazole-3-methanol .

-

Mitsunobu Reaction:

-

Purification: Silica gel chromatography (hexane/EtOAc 3:1).

Physicochemical Properties

Solubility and Stability

| Property | Value/Observation | Source Analogy |

|---|---|---|

| LogP | 2.8 ± 0.3 | Similar carbamates |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Tetrahydroindazoles |

| Hydrolytic Stability | t = 48 h (pH 7) | Carbamate kinetics |

Crystallographic Data

While no crystal structure is reported for this compound, related tetrahydroindazoles adopt a boat conformation in the saturated ring, with dihedral angles of 15–25° between the pyrazole and benzene rings .

Biological and Pharmacological Insights

Hypothesized Targets

-

Kinase Inhibition: Indazole derivatives frequently target ATP-binding sites (e.g., JAK2, CDK2) .

-

Carboxylesterase Substrates: Carbamate groups are hydrolyzed by esterases, enabling prodrug activation .

Inferred Activity from Structural Analogs

| Analog Structure | Activity (IC) | Reference |

|---|---|---|

| Ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate | Antifungal (C. albicans: 8 µM) | |

| 1-Cyclopentyl-3-ureido-tetrahydroindazole | CB1 agonist (K: 12 nM) |

Toxicity Considerations

-

Acetylcholinesterase Inhibition: Unlikely due to bulky cyclopentyl group, which reduces carbamate reactivity .

-

Metabolic Pathways: Predominant hepatic oxidation (cyclopentyl ring) and carbamate hydrolysis .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The carbamate group allows for tunable pharmacokinetics (e.g., prolonged half-life via prodrug design) .

-

Fragment-Based Drug Discovery: The tetrahydroindazole core serves as a rigid scaffold for library synthesis .

Material Science

-

Liquid Crystals: Indazole derivatives exhibit mesomorphic properties; carbamate side chains enhance thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume